Quinaldate

描述

Historical Context of Quinaldate Research in Chemical Sciences

The historical study of compounds related to quinoline (B57606) dates back to the late 19th century, with early syntheses of quinolinones occurring during this period mdpi.com. While specific early research solely focused on "this compound" as a distinct entity is less documented than the broader class of quinoline derivatives, its significance emerged within the context of coordination chemistry and organic synthesis. The development of coordination chemistry, significantly advanced by figures like Alfred Werner in the late 19th and early 20th centuries, laid the groundwork for understanding how ligands like this compound interact with metal ions libretexts.orglibretexts.orgsolubilityofthings.commdpi.com. Early research in this area focused on the composition and structure of metal complexes, and this compound, with its bidentate N,O-chelating ability, would have presented an interesting ligand for such studies uobaghdad.edu.iq.

The Reissert reaction, established for the synthesis of quinaldic acids, provided a route to access this compound, albeit often involving toxic reagents like potassium cyanide in its traditional form researchgate.net. This historical synthetic context highlights the early challenges and methodologies associated with obtaining this compound for research purposes.

Scope and Significance of Contemporary this compound Investigations

Contemporary research on this compound spans several areas within chemical sciences. A significant focus remains on its coordination chemistry, investigating its interactions with various metal ions. These studies aim to understand the resulting complex structures, bonding, and properties. For instance, recent work has explored the synthesis and characterization of cadmium(II) complexes with quinaldic acid, determining their crystal structures and thermal behavior researchgate.net. The bidentate coordination mode through the carboxylate oxygen and the nitrogen atom of the quinoline ring is a key aspect of these investigations uobaghdad.edu.iq.

Beyond isolated complexes, this compound has found contemporary relevance in the development of functional materials. Its ability to act as an anion has been utilized in the intercalation into layered double hydroxides (LDHs). This research is significant in the field of corrosion protection, where this compound-intercalated LDHs have shown promise in trapping chloride ions and releasing inhibitor molecules, thereby enhancing the anti-corrosion performance of metal alloys mdpi.comfrontiersin.org.

Furthermore, this compound derivatives are being explored in organic synthesis as precursors for novel compounds. For example, quinaldic acid hydrazide, derived from ethyl this compound, has been used in the synthesis of tetrazole derivatives, compounds of interest in medicinal chemistry and other fields kashanu.ac.ir.

Evolution of Research Paradigms in this compound Chemistry

The research paradigms surrounding this compound have evolved considerably. Initially, studies were likely focused on the basic synthesis and characterization of quinaldic acid and its simple salts or complexes, driven by the foundational developments in organic and coordination chemistry mdpi.comlibretexts.orglibretexts.orgmdpi.com. The methodologies were primarily classical wet chemistry techniques and basic spectroscopic analysis.

With advancements in analytical techniques, such as X-ray diffraction, multinuclear NMR spectroscopy, and mass spectrometry, researchers gained a deeper understanding of the molecular structures and properties of this compound compounds researchgate.netkashanu.ac.iracs.org. This allowed for more detailed investigations into coordination geometries, bonding, and solid-state structures.

More recently, the research paradigm has shifted towards utilizing this compound as a component in the design and synthesis of functional materials and more complex molecular architectures. The incorporation of this compound into host-guest systems, such as layered double hydroxides or cryptands, exemplifies this shift towards materials science and supramolecular chemistry mdpi.comfrontiersin.orgacs.org. Additionally, the focus on developing greener synthetic routes to quinaldic acid and its derivatives reflects a growing emphasis on sustainable chemistry practices researchgate.net. Computational chemistry, including DFT calculations, is also playing an increasing role in understanding the electronic structure and properties of this compound and its complexes, complementing experimental findings researchgate.net.

The evolution reflects a move from fundamental characterization to application-oriented research, leveraging the unique structural and coordination properties of the this compound moiety for diverse applications in materials science, catalysis, and the synthesis of novel organic frameworks.

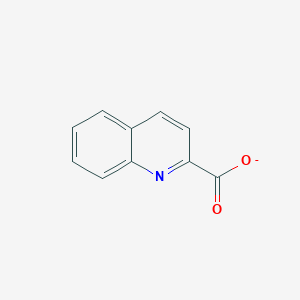

Structure

2D Structure

3D Structure

属性

分子式 |

C10H6NO2- |

|---|---|

分子量 |

172.16 g/mol |

IUPAC 名称 |

quinoline-2-carboxylate |

InChI |

InChI=1S/C10H7NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H,12,13)/p-1 |

InChI 键 |

LOAUVZALPPNFOQ-UHFFFAOYSA-M |

SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)[O-] |

规范 SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)[O-] |

产品来源 |

United States |

Advanced Synthetic Methodologies for Quinaldate and Its Derivatives

Chemo- and Regioselective Synthesis of Quinaldate Core Structures

Efficient synthesis of the this compound core often involves constructing the quinoline (B57606) ring system with control over the position of substituents, particularly the carboxylate group at the 2-position.

Multi-component Coupling Reactions in this compound Formation

One-step synthesis of ethyl quinaldates has been achieved through a three-component coupling reaction involving an aromatic amine, ethyl glyoxylate, and an aliphatic aldehyde. clockss.org This reaction provides a convenient and efficient method for preparing substituted quinaldates. clockss.org Another approach involves the ruthenium-catalyzed three-component deaminative coupling reaction of anilines, aldehydes, and allylamines, leading to the formation of 2,3-disubstituted quinoline derivatives. nsf.gov This method is step-efficient and avoids the use of reactive reagents or the formation of wasteful byproducts. nsf.gov

Lewis Acid Catalysis in this compound Synthesis

Lewis acids play a crucial role in catalyzing various organic transformations, including the synthesis of heterocyclic compounds like quinolines and quinaldates. They activate substrates, promote bond formation, and can influence reaction pathways to achieve desired chemo- and regioselectivity.

Lewis acids have been found to effectively catalyze the three-component coupling reaction of aromatic amines, ethyl glyoxylate, and aliphatic aldehydes for the synthesis of ethyl quinaldates. clockss.org Ytterbium triflate (Yb(OTf)₃) has been identified as a particularly active catalyst for this transformation, achieving high yields. clockss.org Other Lewis acids such as ZnCl₂ and TiCl₄ have also been shown to be effective catalysts. clockss.org Lewis acids can also catalyze three-component coupling reactions involving aromatic amines, aldehydes, and ethyl propiolate to regioselectively afford 2,3-disubstituted quinolines. researchgate.net Chiral Lewis acids, such as chiral bisoxazoline-copper(II) complexes, have been employed in enantioselective Friedel-Crafts reactions of aromatic amines with ethyl glyoxylate, leading to highly regio- and enantioselective products. researchgate.net

Green Chemistry Approaches to this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in the design of chemical products and processes. Applying these principles to this compound synthesis leads to more sustainable and environmentally benign methods.

Eco-efficient methods for preparing quinaldic acids, the precursor to this compound, have been developed. One such method involves a three-step process starting from furfural (B47365), a bio-based feedstock. rsc.orgrsc.org This method avoids the use of highly toxic potassium cyanide, which is employed in traditional industrial methods based on the Reissert reaction. rsc.orgrsc.org The green approach includes the photooxidation of furfural, followed by ring-opening alcoholysis, cyclization of the resulting ethyl 4,4-diethoxycrotonate with aniline, and subsequent hydrolysis of the generated ethyl this compound. rsc.orgrsc.org This method utilizes environmentally benign, metal-free conditions and provides good reaction yields. rsc.org Other green chemistry strategies for quinoline synthesis, which can be relevant to this compound preparation, include solvent-free reactions, the use of environmentally benign catalysts, and energy-efficient techniques like microwave or ultrasound-assisted synthesis. ijpsjournal.comeurekaselect.com

Rational Design and Synthesis of this compound Derivatives

The synthesis of this compound derivatives involves modifying the this compound core structure to impart specific properties or enhance biological activity. This often requires rational design and selective functionalization.

Functionalization Strategies of the Quinoline Moiety

Functionalization of the quinoline ring is a key strategy for synthesizing diverse this compound derivatives. rsc.org This involves introducing various functional groups at specific positions on the quinoline core. Precise and selective functionalization expands the chemical space and can enhance the pharmacological profile of quinoline derivatives. rsc.org

Strategies include C-H bond functionalization, which allows for the direct introduction of substituents onto the quinoline ring. rsc.org Various catalytic systems and reaction conditions are employed to achieve regioselectivity in these functionalization reactions. rsc.org For instance, methods for synthesizing functionalized quinolines from readily available ketones and anthranils have been explored. mdpi.com Oxidative annulation strategies are also employed for the synthesis of functionalized quinolines. mdpi.com The synthesis of quinoline derivatives carrying specific moieties, such as the 1,2,4-triazole (B32235) system, has been achieved through multi-step reactions involving intermediates derived from functionalized quinoline carbohydrazides. nih.gov

Synthesis of this compound-Based Schiff Bases

Schiff bases are a class of organic compounds containing a carbon-nitrogen double bond (C=N), formed by the condensation of a carbonyl compound with a primary amine. This compound-based Schiff bases incorporate the this compound or quinaldic acid structure, often utilizing amino-functionalized quinoline moieties. These compounds are of interest due to their potential biological activities and ability to form metal complexes. bepls.commdpi.com

The synthesis of Schiff bases typically involves the condensation of a quinoline derivative containing an amino group with an appropriate aldehyde or ketone. bepls.commdpi.comnih.gov For example, Schiff bases have been synthesized by the reaction of quinolin-7-amine with various aromatic aldehydes. bepls.com This reaction is typically carried out under reflux conditions in a suitable solvent, such as aqueous ethanol (B145695). bepls.com The resulting Schiff bases can then be used as ligands for the synthesis of metal complexes. bepls.commdpi.com

Table 1: PubChem CIDs of Mentioned Compounds

| Compound Name | PubChem CID |

| This compound | 3538644 |

| Quinaldic Acid | 7124 |

| Quinoline-2-carboxylic acid | 7124 |

| 4,8-Dihydroxyquinaldic acid | 5699 |

| 3-Aminoquinoline-2-carboxylic acid | 57423455 |

| Quinolin-7-amine | 70043 |

Table 2: Examples of Lewis Acid Catalysts in this compound Synthesis

| Catalyst | Reaction Type | Yield (%) | Reference |

| Yb(OTf)₃ | Three-component coupling (arylamine, ethyl glyoxylate, aliphatic aldehyde) | Up to 94 | clockss.org |

| ZnCl₂ | Three-component coupling (arylamine, ethyl glyoxylate, aliphatic aldehyde) | High | clockss.org |

| TiCl₄ | Three-component coupling (arylamine, ethyl glyoxylate, aliphatic aldehyde) | High | clockss.org |

| CuBr₂ | One-pot synthesis of quinoline-2,4-dicarboxyl derivatives | Not specified | researchgate.net |

| Chiral bisoxazoline-copper(II) complexes | Enantioselective Friedel-Crafts reaction (aromatic amines, ethyl glyoxylate) | Not specified | researchgate.net |

Table 3: Green Chemistry Approach to Quinaldic Acid Synthesis from Furfural

| Step | Reaction | Key Features | Yield (%) | Reference |

| (i) | Photooxidation of furfural + ring-opening alcoholysis | Bio-based feedstock, one-pot | 72 | rsc.org |

| (ii) | Cyclization of ethyl 4,4-diethoxycrotonate with aniline | Metal-free conditions | 80 | rsc.org |

| (iii) | Hydrolysis of ethyl this compound | Environmentally benign solvent (implied by green approach) | 93 | rsc.org |

| Total | Furfural to Quinaldic Acid | Eco-efficient, avoids toxic cyanide | 54 | rsc.org |

Table 4: Functionalization of Quinoline Moiety Examples

| Strategy | Description | Reference |

| C-H bond functionalization | Direct introduction of substituents onto the quinoline ring. | rsc.org |

| Oxidative annulation | Formation of functionalized quinolines through oxidative cyclization. | mdpi.com |

| Introduction of heterocycles | Multi-step synthesis to attach moieties like 1,2,4-triazole to quinoline. | nih.gov |

Table 5: Synthesis of this compound-Based Schiff Bases

| Reactants | Product Type | Conditions | Reference |

| Quinolin-7-amine + Aromatic aldehydes | Schiff bases | Aqueous ethanol, reflux | bepls.com |

| Amino-functionalized quinoline + Carbonyl | This compound-based Schiff bases | Condensation reaction | mdpi.comnih.gov |

Formation of this compound-Derived Heterocyclic Systems (e.g., Tetrazoles)

This compound derivatives serve as valuable precursors for the synthesis of various heterocyclic systems, with tetrazoles being a prominent example. The synthesis of tetrazole derivatives from quinaldic acid typically involves a multi-step process. A common route begins with the esterification of quinaldic acid, often using the Fischer esterification method, to yield an alkyl this compound, such as ethyl this compound. kashanu.ac.irkashanu.ac.ir This ester is then converted into a hydrazide by reaction with hydrazine (B178648) hydrate (B1144303). kashanu.ac.irkashanu.ac.ir

The key step in forming the tetrazole ring involves the reaction of the quinaldic acid hydrazide with various aldehydes to form Schiff bases. kashanu.ac.irkashanu.ac.ir These Schiff bases subsequently undergo cyclization upon treatment with sodium azide (B81097) to yield the desired tetrazole derivatives. kashanu.ac.irkashanu.ac.irresearchgate.net The progress of these reactions is commonly monitored using techniques such as Thin-Layer Chromatography (TLC), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C-NMR). kashanu.ac.irkashanu.ac.irresearchgate.net

Detailed research findings highlight the successful synthesis and characterization of these this compound-derived tetrazoles. For instance, the formation of ethyl this compound has been confirmed by FT-IR analysis, showing characteristic peaks for carbonyl and carbon-oxygen bonds. kashanu.ac.ir The subsequent conversion to quinaldic acid hydrazide is indicated by the presence of NH₂, N-H, and C=O functional groups in the FT-IR spectrum. kashanu.ac.ir The structures of the final tetrazole derivatives are further confirmed using spectroscopic techniques including FT-IR, XRD, FESEM, ¹H, and ¹³C-NMR. kashanu.ac.irkashanu.ac.irresearchgate.net

An example of the synthesis of ethyl this compound involves refluxing a mixture of quinaldic acid, pure ethanol, and concentrated sulfuric acid for an extended period, followed by cooling, neutralization with sodium bicarbonate, and extraction. kashanu.ac.irkashanu.ac.ir This method has been reported to yield the product as a brown gummy precipitate with a notable yield. kashanu.ac.irkashanu.ac.ir

The synthesis of quinaldic acid hydrazide from ethyl this compound involves treating a solution of ethyl this compound in ethanol with an excess of hydrazine hydrate under reflux conditions. kashanu.ac.irkashanu.ac.ir Monitoring by TLC indicates the reaction completion, and the product is obtained as yellow crystals after solvent removal and recrystallization. kashanu.ac.irkashanu.ac.ir

The synthesis of Schiff bases is achieved by reacting quinaldic acid hydrazide with different aromatic aldehydes, followed by cyclization with sodium azide to form the tetrazoles. kashanu.ac.irkashanu.ac.ir

Research has also explored the biological activities of these synthesized tetrazole derivatives, including antimicrobial and antioxidant properties. kashanu.ac.irkashanu.ac.irresearchgate.net

Polymer-Supported this compound Ligands and Their Synthesis

The development of polymer-supported ligands has gained significant attention in catalysis and separation science due to the advantages of easy separation and recyclability. mdpi.comacs.orgtubitak.gov.tr this compound ligands have been successfully immobilized onto polymer supports, creating heterogeneous systems with potential applications in metal ion removal and catalysis. researchgate.net

One method for synthesizing polymer-supported this compound ligands involves bonding a quinaldic acid derivative to a modified polymeric support. researchgate.net For example, a polymer-supported version of quinaldic acid (PS-2-QA) has been synthesized using modified, macroporous cross-linked polystyrene-divinylbenzene beads. researchgate.net

The synthesis typically proceeds through an electrophilic substitution reaction on the aromatic ring of a quinaldic acid derivative, such as ethyl 2-quinaldate, using a chloromethylated polymer precursor (PS-CH₂Cl). researchgate.net This step grafts the this compound derivative onto the polymer backbone. Following the electrophilic substitution, subsequent ester hydrolysis is performed to convert the ester functionality back to the free carboxylic acid, yielding the polymer-supported quinaldic acid ligand (PS-2-QA). researchgate.net

This polymer-supported this compound ligand has been investigated for its ability to selectively remove metal ions from aqueous solutions. researchgate.net For instance, PS-2-QA has been found to selectively remove Al³⁺ ions. researchgate.net

The synthesis of polymer-supported ligands often involves covalently linking the ligand molecule to the surface of a porous polymer support. acs.org This solid-phase approach allows for easier separation of intermediates and products compared to homogeneous reactions. acs.org While the specific details of this compound ligand immobilization can vary, the general principle involves forming a stable covalent bond between the ligand and the polymer matrix. acs.orgmdpi.com

Research in polymer-supported catalysis highlights the use of various polymer types and functionalization strategies to anchor ligands. mdpi.comtubitak.gov.tr While the provided information specifically details the synthesis of PS-2-QA from ethyl 2-quinaldate and a chloromethylated polystyrene-divinylbenzene support, other polymer matrices and linking strategies could potentially be applied for immobilizing this compound ligands for different applications. researchgate.netmdpi.com

Elucidation of Quinaldate Coordination Chemistry

Ligand Properties and Coordination Modes of the Quinaldate Anion

The this compound anion (C₁₀H₆NO₂⁻) is a structural analogue of picolinate (B1231196) (pyridine-2-carboxylate) and is known for its ability to chelate metal centers. mdpi.com This chelating ability arises from the presence of two potential donor atoms: the nitrogen atom of the quinoline (B57606) ring and an oxygen atom from the carboxylate group. mdpi.comresearchgate.netresearchgate.net

Bidentate Chelating Behavior and Structural Preferences

The prevailing coordination mode of the this compound anion is bidentate chelation, utilizing the quinoline nitrogen and one carboxylate oxygen atom. researchgate.netresearchgate.netacs.org This coordination typically results in the formation of a stable five-membered chelate ring. mdpi.comresearchgate.netacs.org The five-membered chelate rings in iron-quinaldate complexes, for instance, are reported to be nearly planar, with minimal torsion angles. acs.org

While bidentate chelation is the most common, this compound can exhibit other coordination modes. In some instances, bridging modes involving two or all three potential donor atoms have been observed, although these are less common. researchgate.net For example, in certain uranyl sulfate (B86663) complexes, quinaldic acid has been shown to function as a linker in a 2D layered structure, coordinating via one of the carboxylic oxygen atoms in a monodentate fashion. researchgate.net

Influence of Substituents on Coordination Geometry and Coordination Equilibria

Furthermore, in solution, coordination equilibria between different species can exist. For instance, ¹H NMR studies of paramagnetic high-spin iron(II) this compound complexes in DMF solution suggest the presence of coordination equilibria between five- and six-coordinate species, indicating that the solid-state structures may not fully represent the solution-phase behavior. researchgate.netacs.orgnih.govacs.org

Synthesis and Structural Characterization of this compound Metal Complexes

This compound forms complexes with a wide variety of metal ions, including transition metals, main group elements, and lanthanides. The synthesis and structural characterization of these complexes provide insights into the diverse coordination chemistry of this compound.

Transition Metal this compound Complexes (e.g., Iron, Nickel, Copper, Manganese, Zinc, Cobalt, Palladium, Ruthenium)

This compound forms numerous complexes with transition metals, often exhibiting distorted octahedral or square pyramidal geometries depending on the metal ion and co-ligands.

Iron: Iron(II) this compound complexes have been synthesized and characterized, with many featuring a six-coordinate iron(II) center with two bidentate quinaldates and two solvent molecules. acs.orgnih.gov These complexes can also exist as five-coordinate species, such as in anionic complexes like Na[Fe(qn)₂Cl]·DMF, which exhibit a distorted trigonal bipyramidal geometry. researchgate.netacs.orgnih.govnih.gov A linear tri-iron(II) complex, [Fe₃(qn)₆(DMF)₂], containing both five- and six-coordinate iron(II) centers, has also been reported. researchgate.netacs.orgnih.govnih.gov Electronic spectra of iron(II) this compound complexes often show an iron(II)-to-quinaldate (π*) charge-transfer band between 520 and 550 nm, which is sensitive to substitution and changes in the coordination sphere. researchgate.netacs.orgnih.govacs.org

Nickel: Nickel(II) complexes with quinaldic acid have been synthesized, often exhibiting octahedral structures with quinaldic acid acting as a bidentate ligand. researchgate.net In the crystal structure of one nickel complex, the nickel atom is chelated by deprotonated quinaldic acid through the carboxyl oxygen and heterocyclic nitrogen, with two water molecules also coordinated. researchgate.net

Copper: Copper(II) complexes with this compound commonly feature a five-coordinate metal environment, such as in [Cu(quin)₂(CH₃OH)] and [Cu(quin)₂(pipe)], where the copper ion is coordinated by two bidentate chelating quinaldinates and an additional ligand like methanol (B129727) or piperidine. mdpi.comresearchgate.net These complexes often adopt a distorted square pyramidal geometry. mdpi.com

Manganese: Manganese(II) complexes with this compound have been synthesized, exhibiting distorted octahedral coordination geometries. researchgate.netcapes.gov.br In complexes like [Mn(quin-2-c)₂(Him)₂], the manganese atom is on a twofold axis and coordinated by two this compound ions and two imidazole (B134444) ligands. researchgate.net Mixed ligand complexes, such as azido(N,O-quinaldato)triaquamanganese(II) monohydrate, also show distorted octahedral environments where the manganese is chelated by this compound and coordinated to other ligands like azide (B81097) and water. capes.gov.br

Zinc: Zinc(II) quinaldinate complexes frequently display a distorted octahedral environment with two bidentate chelating quinaldinates and additional ligands. mdpi.com The quinaldinate ligand in these complexes typically adopts an N,O-chelating mode, forming a five-membered chelate ring with characteristic Zn-N and Zn-O bond lengths and bite angles. mdpi.com Some zinc(II) quinaldinate complexes with pyridine-based ligands show a six-numbered coordination environment, while others, like the 4-pyridone complex, can exhibit a five-numbered distorted square-pyramidal coordination. mdpi.com

Cobalt: Cobalt(II) complexes with quinoline-2-carboxylate have been reported to form mononuclear complexes that can extend into supramolecular architectures through hydrogen bonds. researchgate.net Octahedral structures have been proposed for some cobalt(II) complexes with quinaldic acid and other ligands. researchgate.net

Palladium: Palladium(II) complexes with quinoline-2-carboxylate derived ligands have been synthesized and characterized, showing bidentate coordination through the carboxylate oxygens. science.gov

Ruthenium: Ruthenium complexes can also feature this compound as a ligand, with studies investigating its coordination mode in selective ruthenium frameworks. mdpi.com

Main Group and Lanthanide this compound Complexes (e.g., Aluminum, Gallium, Indium, Europium)

This compound also forms complexes with main group and lanthanide elements, displaying varied structural features.

Aluminum, Gallium, and Indium: Reactions of Al(III), Ga(III), and In(III) nitrates with quinaldic acid have yielded various complexes. researchgate.nettandfonline.com For instance, [Al₂(OH)₂(qa)₄]·2H₂O features a di-hydroxo bridged dimer with each Al(III) ion ligated by two bidentate chelate this compound ligands. researchgate.nettandfonline.com Mononuclear complexes like [Ga(qa)₂(H₂O)₂]NO₃ and [In(qa)₂(NO₃)(H₂O)] show the metal ions in octahedral environments surrounded by bidentate this compound and other ligands like water or nitrate. researchgate.nettandfonline.com

Europium: Luminescent complex compounds of europium(III) with quinaldic acid and β-diketones have been obtained. researchgate.nettandfonline.com These complexes, such as Eu(Quin)₂β-dic • Н₂О, where Quin is the this compound anion, show broadened absorption spectra due to the presence of both ligands in the coordination sphere. researchgate.nettandfonline.com

Supramolecular Assembly and Extended Frameworks in this compound Coordination Polymers

This compound-based complexes can participate in supramolecular assembly, leading to the formation of extended frameworks and coordination polymers. Hydrogen bonding interactions, π-π stacking, and C-H...π interactions play significant roles in the construction of these higher-order structures. mdpi.comresearchgate.net

For example, mononuclear cobalt(II) complexes with quinoline-2-carboxylic acid can form 2D supramolecular architectures through hydrogen bonds. researchgate.net Similarly, zinc(II) quinaldinate complexes with methanol ligands can be linked by O-H...O hydrogen bonds to form a two-dimensional framework. mdpi.comresearchgate.net In some cases, such as with certain manganese(II) complexes, strong hydrogen bonds between co-ligands (like imidazole) and carboxylate groups can connect molecules into 1D chains. researchgate.net Three-dimensional supramolecular structures can also be formed through a combination of hydrogen bonding and π-π interactions, as seen in some silver(I) complexes with this compound and ethylenediamine. researchgate.net

While the search results primarily focused on the coordination chemistry of this compound derived from quinoline-2-carboxylic acid, it is worth noting that related ligands like quinoline-2,4-dicarboxylate can form 3D coordination polymers with lanthanide ions, exhibiting diverse coordination modes and structures influenced by factors like temperature. mostwiedzy.plnih.gov

Advanced Spectroscopic and Structural Analysis Methodologies for this compound Complexes

The investigation of this compound coordination complexes relies heavily on a suite of advanced analytical techniques. These methods provide crucial information about the solid-state structures, solution-phase behavior, ligand-metal interactions, complex stoichiometry, and electronic properties.

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is a fundamental technique for unequivocally determining the precise three-dimensional structure of this compound complexes in the solid state. This method provides detailed information about bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions such as hydrogen bonding and π-π stacking that influence crystal packing researchgate.netacs.orgtandfonline.comresearchgate.netdntb.gov.ua.

Studies on iron(II) this compound complexes, such as Na[FeII(qn)2Cl]·DMF and Na[FeII(qn)2Br]·DMF (where qn = this compound), have utilized single-crystal XRD to reveal coordinatively unsaturated mononuclear structures. acs.orgnih.gov In contrast, a linear tri-iron(II) complex, [FeII3(qn)6(DMF)2], synthesized from iron(II) triflate and sodium this compound, showed two five-coordinate and one six-coordinate iron(II) centers, as determined by X-ray diffraction. acs.orgnih.gov

Group III quinaldates of aluminum(III), gallium(III), and indium(III) have also been characterized by single-crystal X-ray crystallography. tandfonline.comtandfonline.com For example, [Al2(OH)2(qa)4]·2H2O features a di-hydroxo bridged dimer, while [Ga(qa)2(H2O)2]NO3 and [In(qa)2(NO3)(H2O)] are mononuclear complexes with octahedral metal centers coordinated by bidentate this compound ligands and other species like water or nitrate. tandfonline.com The this compound anion typically binds in a bidentate chelating manner through the nitrogen and a carboxylate oxygen atom in these solid-state structures mdpi.comnih.govcapes.gov.br.

Nuclear Magnetic Resonance Spectroscopy (e.g., 1H, 13C, 115In NMR) for Solution-Phase Equilibria and Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the behavior and structure of this compound complexes in solution, which can differ significantly from their solid-state structures acs.orgnih.gov. 1H NMR is commonly used to probe the environment of hydrogen atoms within the this compound ligand and co-ligands. researchgate.netacs.orgtandfonline.comresearchgate.netdntb.gov.uanih.govnih.gov Changes in chemical shifts, signal multiplicity, and integration provide insights into the coordination mode, symmetry, and the presence of different species in solution due to coordination equilibria. researchgate.netacs.orgnih.govnih.gov

For paramagnetic this compound complexes, such as high-spin iron(II) species, 1H NMR spectra exhibit paramagnetically shifted signals. Analysis of these shifts, longitudinal relaxation times (T1), and relative integrations allows for the assignment of spectra and provides evidence for coordination equilibria, such as those between five- and six-coordinate iron(II) species in DMF solution. researchgate.netacs.orgnih.govnih.gov

13C NMR spectroscopy provides information about the carbon framework of the this compound ligand and its interaction with the metal center. nih.gov While less sensitive than 1H NMR, 13C NMR offers greater chemical shift dispersion, which is advantageous for analyzing complex mixtures or molecules with similar proton environments. magritek.com

Solid-state NMR, including techniques for quadrupolar nuclei like 115In, can provide information about the local environment and symmetry around metal centers in solid this compound complexes, complementing XRD data. chemrxiv.org

Vibrational Spectroscopy (e.g., FT-IR) for Ligand-Metal Interaction Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is employed to study the functional groups within the this compound ligand and how their vibrations are affected by coordination to a metal center. researchgate.netacs.orgtandfonline.comresearchgate.netdntb.gov.uanih.govuobaghdad.edu.iq Changes in the position and intensity of characteristic vibrational bands, such as those corresponding to the carboxylate C=O stretching (νas(COO)) and C-O stretching (νs(COO)) modes, provide evidence for metal-ligand bond formation and the coordination mode of the this compound ligand (e.g., bidentate chelating). tandfonline.comnih.govuobaghdad.edu.iq The separation between the asymmetric and symmetric carboxylate stretching frequencies (Δν = νas - νs) can be indicative of the coordination mode. uobaghdad.edu.iq

Studies on iron(II) this compound complexes have shown that their vibrational features are consistent with the solid-state structures determined by XRD. acs.orgnih.gov FT-IR spectra of these complexes, recorded as KBr pellets, show characteristic bands for the coordinated this compound ligand and co-ligands like DMF. nih.gov For example, iron(II) this compound complexes show νas(COO) bands around 1612-1632 cm-1 and νs(COO) bands around 1338-1395 cm-1. nih.gov

FT-IR can also be used to monitor reactions involving this compound complexes, such as the conversion of a methanol-coordinated copper(II) this compound complex to its aqua form upon exposure to air. dntb.gov.ua

Electronic Spectroscopy (e.g., UV-Vis, Charge Transfer Bands) in Coordination Studies

Electronic spectroscopy, specifically UV-Visible (UV-Vis) spectroscopy, is used to investigate the electronic transitions within this compound complexes, providing information about the electronic structure and bonding. researchgate.netacs.orgresearchgate.netdntb.gov.ua Absorption bands in the UV-Vis region can arise from ligand-centered (π-π*) transitions, metal-centered (d-d) transitions, or charge transfer (CT) transitions between the metal and the ligand. libretexts.orgillinois.edubpchalihacollege.org.in

Charge transfer bands, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT), are particularly informative about the interaction between the metal and the this compound ligand. libretexts.orgbpchalihacollege.org.in These bands are typically more intense than d-d transitions and can be sensitive to changes in the coordination environment and the nature of the metal ion. libretexts.orgillinois.edu

Iron(II) this compound complexes, for instance, exhibit an iron(II)-to-quinaldate(π*) charge-transfer band between 520-550 nm. researchgate.netacs.orgnih.gov The position and intensity of this band are sensitive to the substitution of this compound ligands and alterations in the primary coordination sphere. acs.orgnih.gov UV-Vis spectroscopy can also be used to study the interaction of this compound derivatives with metal ions in solution by observing changes in the absorption spectra upon complex formation. researchgate.net

Mass Spectrometry (e.g., ESI/MS) for Complex Stoichiometry and Fragmentation Pathways

Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is a valuable technique for determining the stoichiometry and molecular weight of this compound complexes in solution. tandfonline.comdntb.gov.ualibretexts.orguvic.ca ESI-MS allows for the detection of intact complex ions, providing direct information about the number of metal ions, this compound ligands, and other co-ligands present in the complex. nih.govnih.gov

For example, ESI/MS analysis of iron(II) this compound complexes in DMF has been used to identify species such as [M+Na]+ and [M-DMF+Na]+, helping to confirm the composition of the complexes in solution. nih.gov The technique can also provide insights into the fragmentation pathways of the complexes under collision-induced dissociation (CID) conditions, which can offer further structural information. uvic.canih.govresearchgate.net While ESI-MS primarily provides mass information, fragmentation patterns can sometimes correlate with different binding motifs. nih.gov

X-ray Powder Diffraction and FESEM for Solid-State Characterization

X-ray Powder Diffraction (XRPD) is a technique used to characterize the bulk crystalline phases of this compound complexes. acs.orgnih.govekb.eg Unlike single-crystal XRD, which requires a single crystal, XRPD can be performed on polycrystalline samples. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), is unique for each crystalline compound and can be used for phase identification and assessing sample purity. ekb.eg XRPD can confirm whether a synthesized material is crystalline and, in some cases, can be used for indexing the unit cell and determining lattice parameters, providing information about the crystal system. ekb.egjocpr.com

Field Emission Scanning Electron Microscopy (FESEM) is a surface imaging technique that provides high-resolution images of the morphology, particle size, and surface features of solid this compound complexes. acs.orgnih.gov FESEM can be used to examine the crystal habit and homogeneity of the synthesized materials. While not directly providing atomic-level structural information, FESEM complements diffraction techniques by offering visual evidence of the solid-state characteristics of the complexes.

Here is a table summarizing some research findings related to the spectroscopic and structural analysis of this compound complexes:

| Complex | Technique(s) Used | Key Finding(s) | Source |

| Na[FeII(qn)2Cl]·DMF | XRD, IR, 1H NMR, ESI/MS, UV-Vis | Coordinatively unsaturated mononuclear structure in solid state; Coordination equilibria in DMF solution; Fe(II)-to-qn(π) CT band at 520-550 nm. | acs.orgnih.gov |

| Na[FeII(qn)2Br]·DMF | XRD, IR, 1H NMR, ESI/MS, UV-Vis | Coordinatively unsaturated mononuclear structure in solid state; Coordination equilibria in DMF solution; Fe(II)-to-qn(π) CT band at 520-550 nm. | acs.orgnih.gov |

| [FeII3(qn)6(DMF)2] | XRD, IR, 1H NMR, ESI/MS, UV-Vis | Linear tri-iron(II) complex with five- and six-coordinate Fe(II) centers in solid state; Coordination equilibria in DMF solution. | acs.orgnih.gov |

| [Al2(OH)2(qa)4]·2H2O | XRD | Di-hydroxo bridged dimeric structure. | tandfonline.com |

| [Ga(qa)2(H2O)2]NO3 | XRD, IR | Mononuclear octahedral structure with bidentate this compound. | tandfonline.comtandfonline.com |

| [In(qa)2(NO3)(H2O)] | XRD, IR | Mononuclear octahedral structure with bidentate this compound and nitrate. | tandfonline.comtandfonline.com |

| [Mn(NC9H6COO)(N3)(H2O)3]·H2O | XRD, IR | Distorted octahedral Mn(II) with chelated this compound, azide, and water. | capes.gov.br |

| [Mn(NC9H6COO)(NC9H6COOH)(NCS)(H2O)2] | XRD, IR | Distorted octahedral Mn(II) with chelated this compound, neutral quinaldic acid, thiocyanate, and water. | capes.gov.br |

| [WO(O2)2(quin-2-c)]- | XRD, IR, Raman, UV-Vis, 1H NMR | Hepta coordination mode around W(VI) with bidentate this compound and peroxo groups. | nih.gov |

| [Zn(quin)2(3-Py-OH)2] | XRD, IR, 1H NMR | Distorted octahedral Zn(II) with bidentate this compound and 3-hydroxypyridine; Hydrogen bonding in solid state. | mdpi.com |

Computational and Theoretical Investigations of Quinaldate Systems

Quantum Mechanical Approaches to Quinaldate Electronic Structure

Quantum mechanics forms the theoretical foundation of computational chemistry, describing the behavior of particles at the atomic and subatomic scales openaccessjournals.com. By employing computational approaches based on the Schrödinger equation, researchers can calculate various properties crucial for understanding chemical reactivity, such as energy levels and bond lengths openaccessjournals.com. These methods are applied to investigate the electronic structure of this compound and its complexes openaccessjournals.comwikipedia.org.

Density Functional Theory (DFT) Calculations for Molecular and Electronic Properties (e.g., HOMO, LUMO, energy gaps, molecular electrostatic potential)

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure and properties of molecules and materials openaccessjournals.comwikipedia.orgmdpi.com. DFT calculations have been applied to this compound systems to determine molecular and electronic properties. These include analyzing molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), calculating energy gaps, and mapping the molecular electrostatic potential (MEP) researchgate.netrsc.org.

For instance, DFT calculations have been utilized in the study of cadmium(II) complexes with quinaldic acid to investigate their electronic properties through Natural Bond Orbital (NBO) analysis researchgate.net. DFT has also been employed to study the basic properties of synthesized iron(II) this compound complexes researchgate.net. In the computational analysis of novel quinaldic acid-based metal complexes, DFT and time-dependent DFT (TD-DFT) computations were performed for spectral data analysis, molecular orbital analysis (HOMO, LUMO), and electrostatic potential (MEP) surfaces researchgate.net. These studies confirmed the stability of the synthesized compounds and provided insights into charge transfer phenomena researchgate.net. DFT calculations have also been used to elucidate the structure-activity relationship of compounds, potentially applicable to this compound derivatives qom.ac.ir.

DFT studies can reveal how structural changes, such as the addition of electron-rich groups, can alter the electronic properties and interaction energies in related complexes mdpi.com. While hybrid, meta, and hybrid-meta-GGA DFT functionals can sometimes overestimate HOMO-LUMO gaps, certain meta-GGA functionals, like TPSS and M06-L, coupled with appropriate basis sets, can provide accurate estimations mdpi.com.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are valuable tools for predicting and interpreting spectroscopic data, complementing experimental techniques like IR, NMR, and UV-Vis spectroscopy wikipedia.orgtu-braunschweig.dehzdr.de. For this compound and its complexes, computational chemistry can be used to predict spectroscopic parameters.

Theoretical investigations involving geometry optimizations at the DFT level have been used to calculate vibrational frequencies and compare them with experimental IR spectra to assign characteristic bands in cadmium(II) complexes with quinaldic acid researchgate.net. Computational spectroscopy, often based on DFT calculations, is a powerful tool for predicting and interpreting experimental spectra qom.ac.ir. This is applicable to various spectroscopic techniques, including IR and Raman spectroscopy wikipedia.orgtu-braunschweig.de. Predicting spectroscopic properties is a central goal of quantum chemistry wikipedia.org.

Studies on novel quinaldic acid-based metal complexes have involved DFT and TD-DFT computations for the comprehensive analysis of spectral data, which showed good agreement with experimental results researchgate.net. Computational methods can predict spectra directly from molecular structures, and advancements in deep learning are also being explored for predicting spectra like Raman spectra from molecular representations youtube.comchemrxiv.org.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry plays a crucial role in elucidating reaction mechanisms by exploring potential energy surfaces, identifying transition states, and calculating reaction pathways openaccessjournals.comrsc.orgsmu.edumdpi.com. These methods provide a molecular-level perspective that complements experimental studies, particularly for short-lived intermediates mdpi.com.

Computational approaches to understanding chemical reaction mechanisms often begin by determining the relative energies of starting materials, transition states, and products smu.edu. Examining the intrinsic reaction coordinate (IRC) can offer further insight into the reaction path smu.edu. Techniques like the reaction path Hamiltonian (RPH) and the united reaction valley approach (URVA) can be used for detailed analysis of reaction mechanisms, partitioning the reaction path into phases describing chemically relevant changes smu.edu.

Computational chemistry has been used to study reaction mechanisms in various contexts, including those involving metal complexes acs.org. For systems involving this compound, computational methods can be applied to understand the mechanisms of reactions it participates in, such as its formation or reactions involving its metal complexes. DFT calculations, for example, have been used to study the in situ formation of catalytic species in the context of iron(II) this compound complexes researchgate.net. Quantum chemical calculations are used to analyze reaction mechanisms in the development of synthetic methodologies and can be leveraged for predicting unknown reactions rsc.org.

Benchmarking and Development of Computational Protocols for this compound Analogues

Benchmarking computational methods is a systematic process of evaluating and comparing the performance of different computational techniques or algorithms to determine their suitability for specific research objectives byteplus.com. This is crucial for ensuring the reliability and efficiency of computational studies byteplus.com. For this compound analogues, benchmarking computational protocols helps establish reliable methods for predicting their properties and behavior.

Benchmarking involves a multi-dimensional analysis considering factors such as computational efficiency, accuracy, precision, scalability, and reproducibility byteplus.com. Experimental data, such as high-resolution spectroscopic data, can serve to benchmark quantum chemistry methods tu-braunschweig.de.

Catalytic Applications of Quinaldate Based Systems

Homogeneous Catalysis Mediated by Quinaldate Metal Complexes

This compound metal complexes have been explored as homogeneous catalysts for several types of reactions. nih.govgdch.appusm.edu In these systems, the catalyst is in the same phase as the reactants.

Oxidation Reactions and Substrate Activation

This compound metal complexes have shown activity in oxidation reactions, including the activation of hydrogen peroxide (H₂O₂) and the degradation of organic dyes. For instance, certain heterogeneous catalysts incorporating quinaldic acid have exhibited significant catalytic activity in the presence of H₂O₂ for the breakdown of pollutants like indigo (B80030) carmine (B74029) and phenol (B47542) under UV or ultrasonic conditions. researchgate.net Peroxo complexes of transition metals have generally been investigated for their activity in degradation reactions of toxic aromatic compounds, including indigo carmine. researchgate.net Manganese compounds have also been studied as versatile catalysts for the oxidative degradation of organic dyes. acs.org

Carbon-Carbon and Carbon-Heteroatom Bond Formation

This compound-based systems have been implicated in the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X, where X = N, O, S) bonds. The synthesis of ethyl quinaldates has been achieved through a Lewis acid catalyzed three-component coupling reaction involving aromatic amines, aliphatic aldehydes, and ethyl glyoxylate. tandfonline.comclockss.org This highlights the role of Lewis acids, which can be incorporated into this compound complexes, in facilitating C-C and C-N bond formation. Metal-catalyzed synthesis of heterocycles, which involves C-N and other carbon-heteroatom bond formations, is a significant area where this compound ligands could play a role by influencing the geometry and reactivity of metal centers. tandfonline.comresearchgate.net Transition metal-catalyzed cross-coupling reactions are widely used for C-C and C-heteroatom bond formation. researchgate.netscience.gov

Mechanistic Studies of this compound-Catalyzed Processes

Mechanistic investigations into this compound-catalyzed reactions aim to understand the reaction pathways and the role of the this compound ligand and the metal center. For the synthesis of ethyl quinaldates via the three-component coupling, a plausible mechanism involves the initial formation of an imine, followed by a reaction with the aliphatic aldehyde and subsequent intramolecular cyclization under acidic conditions. clockss.org The Lewis acid catalyst, such as ytterbium triflate (Yb(OTf)₃), plays a crucial role in this process. clockss.org Detailed studies on the mechanism of H₂ activation by cationic triorganotin(IV) Lewis acids have been conducted, exploring the role of counteranions like triflate (OTf⁻). acs.orgresearchgate.net While not directly focused on this compound, these studies provide insights into the mechanistic aspects of Lewis acid catalysis that can be relevant to this compound-based Lewis acid systems.

Heterogeneous Catalysis Incorporating this compound Moieties

This compound moieties have been incorporated into heterogeneous catalytic systems. An example includes a polymer-supported ligand based on quinaldic acid, bonded to modified polystyrene-divinylbenzene beads. researchgate.net This polymer-supported quinaldic acid ligand was synthesized through an electrophilic substitution reaction. researchgate.net Heterogeneous catalysts offer advantages such as ease of separation and recycling compared to homogeneous catalysts. The synthesis of quinolines, structurally related to this compound, has also been explored using heterogeneous catalysts in gas-phase reactions. researchgate.net

Role of this compound Ligands in Frustrated Lewis Pair (FLP) Chemistry

The role of this compound ligands in frustrated Lewis pair (FLP) chemistry is an emerging area. FLP systems, typically consisting of a sterically hindered Lewis acid and a Lewis base that cannot form a classical adduct, are capable of activating small molecules like H₂. Cationic Lewis acids, where the Lewis acidity can be tuned by the counteranion, are of interest in FLP-mediated catalysis. acs.orgresearchgate.net While the direct use of this compound as a component in FLP systems is not extensively detailed in the provided snippets, the concept of utilizing ligands to influence the Lewis acidity and steric environment around a metal center is central to designing metal-containing FLPs. The synthesis of diorganotin this compound complexes has been reported, and organotin compounds have been explored in FLP chemistry. researchgate.net

Molecular and Biochemical Mechanisms of Quinaldate Interactions

Investigations of Metabolic Pathway Interventions Involving Quinaldate at a Mechanistic Level

This compound has been identified as an inhibitor of mitochondrial oxidation, intervening in cellular energy metabolism at the level of substrate dehydrogenases. nih.gov Research on isolated rat liver and kidney mitochondria demonstrated that this compound inhibits the oxidation of various substrates. The concentration required for 50% inhibition of ADP-activated oxygen uptake is in the millimolar range and varies depending on the substrate and tissue type. nih.gov

Kinetic analyses have provided deeper insight into these interventions. For instance, with respect to the substrate 3-hydroxybutyrate (B1226725) in liver mitochondria, this compound acts as a reversible and mixed-type inhibitor, with an inhibition constant (Ki) of approximately 0.1 mM. nih.gov This suggests that this compound can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities, thereby impeding the catalytic cycle.

Further mechanistic studies have explored the simultaneous inhibitory effects of this compound and other metabolites on key glycolytic enzymes. In the case of D-glyceraldehyde-3-phosphate dehydrogenase (GAPD), this compound acts as a purely non-competitive inhibitor with respect to the inorganic phosphate (B84403) substrate (Pi). researchgate.net When studied alongside ATP, a known partial uncompetitive inhibitor of GAPD, the two inhibitors were found to act antagonistically. Kinetic analysis indicates that while an ATP-enzyme-quinaldate ternary complex does not form, a quaternary complex involving the enzyme, inorganic phosphate, and both inhibitors can. researchgate.net The interaction between the two inhibitors is dependent on the substrate concentration, shifting from antagonistic to additive at low phosphate levels. researchgate.net

Similarly, this compound's effect on lactate (B86563) dehydrogenase (LDH) has been characterized. It acts as a partially mixed-type inhibitor with respect to the cofactor NAD. researchgate.net When co-administered with oxalate (B1200264) (an uncompetitive inhibitor), the two display an antagonistic relationship, highlighting the complexity of metabolic regulation by multiple simultaneous inhibitors. researchgate.net

Enzyme Inhibition Studies by this compound and Its Derivatives

The inhibitory action of this compound extends to several key enzymes, primarily dehydrogenases involved in central metabolic pathways. Its mechanism of inhibition is not uniform and depends on both the specific enzyme and the substrate .

As noted, this compound inhibits mitochondrial substrate dehydrogenases, thereby reducing oxygen consumption in mitochondria. nih.gov It effectively inhibits the oxidation of substrates like malate, pyruvate, and 3-hydroxybutyrate but does not affect the oxidation of TMPD + ascorbate, indicating its action is upstream of the electron transport chain's later complexes. nih.gov The inhibition is reversible, suggesting non-covalent interactions with the target enzymes. nih.gov

Detailed kinetic studies on specific enzymes have further clarified its inhibitory profile. The table below summarizes the findings from mechanistic investigations into this compound's interactions with GAPD and LDH. researchgate.net

| Enzyme | Variable Substrate/Cofactor | Inhibition Type | Source |

|---|---|---|---|

| D-glyceraldehyde-3-phosphate dehydrogenase (GAPD) | Inorganic Phosphate (Pi) | Purely Non-competitive | researchgate.net |

| Lactate Dehydrogenase (LDH) | NAD | Partially Mixed-type | researchgate.net |

| 3-Hydroxybutyrate Dehydrogenase (in mitochondria) | 3-Hydroxybutyrate | Mixed-type | nih.gov |

While research on the direct inhibition of carbonic anhydrase (CA) by this compound itself is limited, studies on its derivatives, specifically 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides, have demonstrated significant inhibitory activity against several human carbonic anhydrase (hCA) isoforms. These derivatives merge the quinoline-2-carboxylic acid scaffold with a sulfonamide group, a classic zinc-binding function in CA inhibitors.

A series of these derivatives was tested against four isoforms: the cytosolic hCA I and hCA II, the membrane-bound hCA IV, and the tumor-associated hCA IX. The compounds showed potent inhibition, with Ki values in the low to high nanomolar range for hCA I, hCA II, and hCA IV. Conversely, they were largely inactive against the hCA IX isoform. This differential activity suggests that the quinoline-carboxamide scaffold can be exploited to achieve isoform-selective inhibition. The most potent derivative, compound 5h in the study, exhibited Ki values of 61.9 nM against hCA I and 33.0 nM against hCA II.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) |

|---|---|---|---|---|

| Derivative 5a | 145.3 | 88.4 | 1056 | >10000 |

| Derivative 5b | 101.7 | 85.7 | 972.5 | >10000 |

| Derivative 5h | 61.9 | 33.0 | 657.2 | >10000 |

Metal Ion Chelation and Transport in Biological Systems (Mechanistic Perspective)

The carboxylate and nitrogen heteroatom of this compound form a bidentate ligand capable of chelating various metal ions. This chelation is fundamental to its role in metal ion biochemistry and has implications for metal transport and bioavailability. ebi.ac.ukijprajournal.comdrugbank.com The formation of a stable, ring-like complex with a central metal ion can alter the metal's solubility, redox potential, and ability to interact with other biological molecules. ijprajournal.comdrugbank.com

Quinaldic acid has been specifically studied for its potential role in the biological transport of Al(3+) ions. Furthermore, its ability to form stable complexes with iron has been well-documented. researchgate.net The treatment of iron(II) salts with sodium this compound yields distinct iron(II) this compound complexes whose structure depends on the counter-ions and solvent used. researchgate.net For example, using iron(II) chloride or bromide results in mononuclear complexes like Na[Fe(II)(qn)2Cl]·DMF, while using iron(II) triflate yields a linear triiron(II) complex, [Fe(II)3(qn)6(DMF)2]. researchgate.net

The formation of these complexes is crucial from a mechanistic standpoint. Chelation can facilitate the transport of metal ions across biological membranes by creating a more lipophilic entity. ebi.ac.ukhmdb.ca This process is vital for both the uptake of essential metals and the decorporation of toxic ones. drugbank.com

| Metal Ion | Biological Relevance of Chelation | Source |

|---|---|---|

| Iron (Fe2+) | Formation of mononuclear and linear triiron complexes, relevant to metabolic pathways. | researchgate.net |

| Aluminum (Al3+) | Potential implications in biological transport. | youtube.com |

| Gallium (Ga3+) | Formation of characterized metal complexes. | youtube.com |

| Zinc (Zn2+) | Formation of characterized metal complexes. | youtube.com |

| Nickel (Ni2+) | Formation of characterized metal complexes. | youtube.com |

Molecular Docking and Interaction Analysis of this compound with Biomolecules

Molecular docking is a computational tool used to predict the binding orientation and affinity of a small molecule to a target macromolecule, such as an enzyme or receptor. chemicalbook.com While specific docking studies for this compound are not extensively reported, research on closely related quinoline (B57606) carboxylic acid derivatives provides significant insight into its potential binding mechanisms.

Studies on dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors have identified the quinoline carboxylic acid scaffold as a critical pharmacophoric element for binding. Molecular docking revealed that this scaffold can form key hydrogen bonds with amino acid residues within the enzyme's active site, such as GLN47 and ARG136. These interactions are crucial for the binding affinity and subsequent inhibitory activity.

The general principles derived from docking studies of various quinoline derivatives suggest that the quinoline ring can participate in π–π stacking or hydrophobic interactions with aromatic residues in a binding pocket. chemicalbook.com The carboxylate group is a potent hydrogen bond acceptor and can also form ionic interactions with positively charged residues like arginine or lysine. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. This combination of a rigid aromatic system and a versatile carboxylate group allows this compound and its derivatives to adopt specific conformations within protein active sites, leading to high-affinity binding and biological activity.

Photoluminescent Properties for Biological Labeling Applications

Photoluminescent molecules are invaluable tools in bioanalysis and imaging, serving as labels or probes to visualize biological structures and processes. While this compound itself is not typically used as a fluorescent label, its metal complexes can exhibit significant photoluminescent properties.

A notable example is the rhenium(I) complex, [NHEt3][Re(I)(this compound)(CO)3Cl], which has been synthesized and characterized for its photoluminescence. youtube.com Such organometallic complexes often possess favorable photophysical characteristics, including large Stokes shifts and long luminescence lifetimes, which are advantageous for biological labeling applications as they can minimize background interference from autofluorescence. The ability of this compound to act as a ligand in these luminescent metal complexes opens the possibility for its use in the development of novel probes for biological imaging and assays.

Advanced Analytical Methodologies for Quinaldate Research

Chromatographic Techniques for Separation and Quantification of Quinaldate and Its Derivatives (e.g., HPLC, TLC)

Chromatography is a fundamental technique for separating components from a complex mixture. For this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods due to their efficiency and versatility.

High-Performance Liquid Chromatography (HPLC) is a premier technique for analyzing organic acids like quinaldic acid because of its speed, simplicity, and stability. HPLC methods can be tailored to achieve high resolution and symmetric peak shapes for this compound and related molecules. Reverse-phase (RP) HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. For instance, a method for a related compound, quinaldine, utilizes a mobile phase containing acetonitrile, water, and an acid modifier like phosphoric or formic acid on a C18 column. Formic acid is often preferred for mass spectrometry (MS) compatibility. The separation of polar compounds like quinaldic acid can be challenging on standard C18 columns, but specialized columns, such as those with modified C18 phases, allow for the use of highly aqueous mobile phases without the risk of phase collapse, enhancing the retention and separation of polar analytes.

Thin-Layer Chromatography (TLC) is a cost-effective and rapid method for the qualitative analysis and purity assessment of chemical mixtures. It is particularly useful for monitoring the progress of chemical reactions or for preliminary screening of samples. In TLC, a sample is spotted on a plate coated with a stationary phase, typically silica gel, and a solvent (mobile phase) moves up the plate via capillary action, separating the mixture's components based on their differential polarity and affinity for the stationary and mobile phases. For separating acidic compounds like this compound, normal-phase TLC with a polar stationary phase (silica gel) and a less polar mobile phase, often a mixture of solvents like hexane and ethyl acetate, is effective. The separated spots are typically visualized under UV light. High-Performance Thin-Layer Chromatography (HPTLC) is an advanced version of TLC that uses plates with smaller particle sizes, resulting in better resolution and sensitivity.

| Technique | Primary Application | Common Stationary Phase | Common Mobile Phase Components | Key Advantages |

|---|---|---|---|---|

| HPLC | Quantitative analysis, high-resolution separation | C18, Modified C18 (AQ-type) | Acetonitrile, Water, Acid (Formic/Phosphoric) | High sensitivity, reproducibility, automation |

| TLC | Qualitative analysis, reaction monitoring, purity checks | Silica Gel | Hexane, Ethyl Acetate, Dichloromethane, Methanol (B129727) | Low cost, speed, simplicity, high throughput |

This table provides a general overview. Specific conditions may vary based on the exact derivative and analytical goals.

Spectroscopic Techniques for Quantitative Analysis and Structural Fingerprinting

Spectroscopic techniques are indispensable for both the quantitative determination and the detailed structural characterization of this compound. Methods like UV-Visible spectrophotometry, Nuclear Magnetic Resonance (NMR), and mass spectrometry provide complementary information crucial for comprehensive analysis.

Method Development for UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a straightforward, cost-effective, and rapid technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. Quinaldic acid, due to its aromatic quinoline (B57606) ring system, exhibits strong UV absorbance, making this technique highly suitable for its quantification.

The development of a UV-Visible spectrophotometric method begins with the selection of an appropriate solvent. The solvent must dissolve the analyte completely and should not absorb in the same region as the analyte. For quinaldic acid, polar solvents like methanol, ethanol (B145695), or aqueous buffers are typically used. nih.govnist.govchemguide.co.uklibretexts.org The next step is to determine the wavelength of maximum absorbance (λmax). This is achieved by scanning a dilute solution of this compound across a range of UV wavelengths (e.g., 200-400 nm) to find the peak absorbance. nist.govlibretexts.org For instance, a developed method for a similar compound, rosmarinic acid, identified a λmax of 327 nm. nist.gov Once λmax is established, a calibration curve is constructed by preparing a series of standard solutions of known concentrations and measuring their absorbance. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration over a certain range. chemguide.co.uk The linearity of this relationship is a critical validation parameter. nist.gov The developed method is then validated according to guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure it is accurate, precise, and robust for its intended purpose. nih.govnist.gov

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.998 nist.gov |

| Accuracy | The closeness of test results to the true value, often assessed by recovery studies. | Recovery typically within 98-102% chemrj.org |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 2% nih.gov |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Calculated based on signal-to-noise ratio (typically 3:1) |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Calculated based on signal-to-noise ratio (typically 10:1) |

Advanced NMR Applications in this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atoms like hydrogen (¹H) and carbon (¹³C). omicsonline.org

For this compound, ¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic protons on the quinoline ring typically appear in the downfield region (around 7.5-8.5 ppm), with their specific chemical shifts and splitting patterns providing a unique fingerprint of the substitution pattern on the ring. nih.govetflin.com

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum for quinaldic acid shows distinct signals for each of the ten carbon atoms, including the carboxyl carbon, which appears significantly downfield. journalijdr.com

Advanced 2D NMR techniques are employed to resolve complex structures and unambiguously assign all proton and carbon signals. rjptonline.org

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly attached proton and carbon atoms, providing a powerful tool for assigning carbon signals based on known proton assignments. pharm-int.com

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure and connecting different fragments of the molecule.

These advanced techniques are essential for confirming the structure of this compound and for identifying its derivatives or metabolites by revealing subtle changes in the molecular framework. rjptonline.org

| Technique | Nucleus | Typical Chemical Shift Range (ppm) | Information Obtained |

|---|---|---|---|

| 1D NMR | ¹H | ~7.5 - 8.5 (aromatic), >10 (acidic proton) | Proton environment, spin-spin coupling |

| 1D NMR | ¹³C | ~120 - 150 (aromatic), >165 (carboxyl) | Carbon skeleton, functional groups |

| 2D NMR (HSQC) | ¹H-¹³C | Correlation map | Direct C-H bond connectivity pharm-int.com |

| 2D NMR (HMBC) | ¹H-¹³C | Correlation map | Long-range (2-3 bond) C-H connectivity |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions. nih.gov

Mass Spectrometry-Based Analytical Approaches for this compound Detection and Characterization

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying compounds in complex mixtures.

For quinaldic acid (molecular weight: 173.17 g/mol ), the mass spectrum will show a peak for the molecular ion (M+•) or a protonated/deprotonated molecule ([M+H]+ or [M-H]-), depending on the ionization technique used. Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint that can be used for structural identification.

The fragmentation of the quinaldic acid molecular ion typically involves the loss of neutral molecules or radicals. A common fragmentation pathway is the loss of the carboxyl group (–COOH) as CO2 (44 Da) or the radical •COOH (45 Da), leading to characteristic fragment ions. nih.gov Analysis of these fragments helps confirm the presence of the quinoline core and the carboxylic acid functional group.

Tandem mass spectrometry (MS/MS) provides even more detailed structural information. nih.gov In an MS/MS experiment, a specific parent ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting daughter ions are analyzed. This process helps to establish fragmentation pathways and provides a higher degree of confidence in compound identification, especially in complex matrices.

| Ion Type | m/z (approx.) | Proposed Structure/Loss | Significance |

|---|---|---|---|

| Molecular Ion [M]⁺ | 173 | C₁₀H₇NO₂ | Confirms molecular weight |

| Fragment Ion | 128 | [M - COOH]⁺ or [M - H - CO₂]⁺ | Loss of the carboxyl group, indicates quinoline core |

| Fragment Ion | 101 | [C₈H₅N]⁺ | Further fragmentation of the quinoline ring |

Note: Fragmentation patterns can vary based on the ionization method and energy used.

Development and Validation of this compound Analytical Protocols

The development of a reliable analytical method is an iterative process that involves optimization and subsequent validation to ensure the method is suitable for its intended purpose. chemrj.org Validation demonstrates through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical applications. Key validation parameters, as defined by regulatory bodies like the ICH, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).

Quality by Design (QbD) Principles in Analytical Method Development

Quality by Design (QbD) is a systematic, science- and risk-based approach to development that begins with predefined objectives. When applied to analytical methods, this is known as Analytical QbD (AQbD). The goal of AQbD is to build quality, robustness, and reliability into the method from the outset.

The AQbD process involves several key steps:

Identify Critical Method Attributes (CMAs) and Critical Method Variables (CMVs): CMAs are the performance characteristics of the method (e.g., peak resolution, sensitivity) that must be controlled to ensure the desired quality. CMVs are the method parameters (e.g., mobile phase pH, column temperature, flow rate in HPLC) that can affect the CMAs.

Risk Assessment: A risk assessment is performed to identify and rank the CMVs that are most likely to impact the CMAs. This helps focus development efforts on the most critical parameters.

Method Optimization using Design of Experiments (DoE): DoE is a statistical tool used to systematically study the effects of multiple CMVs on the CMAs simultaneously. This allows for the identification of optimal operating conditions and the establishment of a "Method Operable Design Region" (MODR), which is the multidimensional space of experimental conditions within which the method is known to perform robustly.

Control Strategy and Continuous Improvement: A control strategy is defined to manage risk and ensure the method performs as intended throughout its lifecycle. This includes setting appropriate system suitability tests and defining procedures for continuous monitoring and improvement.

By applying QbD principles to the development of analytical methods for this compound, laboratories can create highly robust and reliable protocols that are well-understood and less prone to failure when minor variations in operating conditions occur.

Statistical Validation Parameters for this compound Analysis

The validation of an analytical method is essential to ensure that the results are reliable, reproducible, and accurate for the intended application. For the analysis of this compound, a comprehensive evaluation of several statistical parameters is necessary, adhering to guidelines set by regulatory bodies like the International Council for Harmonisation (ICH). These parameters demonstrate the method's performance and suitability.

Accuracy

Accuracy refers to the closeness of the measured value to the true or accepted reference value. In this compound analysis, accuracy is typically assessed through recovery studies. This involves spiking a blank sample matrix with a known concentration of a this compound reference standard at different levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The percentage of this compound recovered is then calculated. A high percent recovery indicates high accuracy.

Precision

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): This is the precision under the same operating conditions over a short interval. It is determined by performing a minimum of nine measurements covering the specified range (e.g., three concentrations with three replicates each) or by a minimum of six determinations at 100% of the test concentration.

Intermediate Precision: This assesses the variations within the same laboratory, such as on different days, with different analysts, or using different equipment.

Specificity

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For a High-Performance Liquid Chromatography (HPLC) method for this compound, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks and that there is no interference from the blank or placebo at the retention time of the analyte.

Linearity

Linearity describes the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. To establish the linearity of a this compound assay, a series of at least five standard solutions of different concentrations are prepared and analyzed. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r²) is a key indicator of linearity, with a value close to 1.000 indicating a strong linear relationship.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For an HPLC method for this compound, robustness can be evaluated by introducing small changes to parameters such as:

The pH of the mobile phase

The composition of the mobile phase (e.g., percentage of organic solvent)

The column temperature

The flow rate

The effect of these changes on the analytical results (e.g., retention time, peak area, and resolution) is then observed. A method is considered robust if the results remain within acceptable criteria despite these minor variations.

The following interactive table summarizes typical acceptance criteria for these validation parameters in the analysis of a chemical compound like this compound.

| Parameter | Acceptance Criteria |

| Accuracy | % Recovery typically between 98.0% and 102.0% |

| Precision | Relative Standard Deviation (RSD) ≤ 2% |

| Specificity | No interference at the retention time of the analyte peak |

| Linearity | Correlation Coefficient (r²) ≥ 0.999 |

| Robustness | RSD of results should remain within acceptable limits |

Method Suitability Assessments and System Optimization